molecular formula C13H23NO4 B2398635 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid CAS No. 2166800-08-2

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid

Cat. No.: B2398635
CAS No.: 2166800-08-2
M. Wt: 257.33
InChI Key: XCPMDVSCEXNFGR-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

The compound is a derivative of amino acids, which are fundamental building blocks of proteins and peptides . Therefore, it may interact with various biological targets depending on its specific structure and functional groups.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the compound to undergo various reactions without unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group .

Biochemical Pathways

The compound, being a derivative of amino acids, may participate in peptide synthesis . In a study, Boc-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Pharmacokinetics

For instance, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Result of Action

The result of the compound’s action largely depends on its specific application. In the context of peptide synthesis, the compound can contribute to the formation of dipeptides . The Boc group’s removal under acidic conditions would reveal the original amine group, allowing further reactions to occur .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group’s removal is facilitated by acidic conditions . Additionally, the compound’s solubility varies depending on the solvent used, which can impact its reactivity . The compound’s stability and reactivity can also be affected by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient and controlled introduction of the Boc group into various organic compounds . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a methyl group. This structure imparts distinct chemical properties and reactivity compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMDVSCEXNFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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